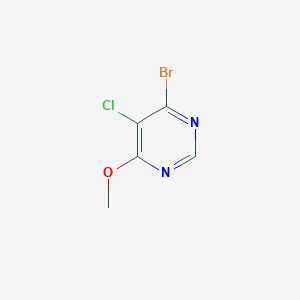

4-Bromo-5-chloro-6-methoxypyrimidine

Description

4-Bromo-5-chloro-6-methoxypyrimidine (CAS: 2166822-25-7) is a halogenated pyrimidine derivative with the molecular formula C₅H₄BrClN₂O (molecular weight: 224.46 g/mol). Its structure features a pyrimidine ring substituted with bromine at position 4, chlorine at position 5, and a methoxy group at position 4. This compound is pivotal in pharmaceutical and agrochemical research due to its versatility as a synthetic intermediate. The halogen atoms (Br, Cl) enhance its reactivity in cross-coupling reactions, while the methoxy group contributes to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

4-bromo-5-chloro-6-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-10-5-3(7)4(6)8-2-9-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYMSKUTNYCIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-methoxypyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4,6-dimethoxypyrimidine with bromine and chlorine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like ethanol or dimethylformamide (DMF), and requires the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or ethanol are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often utilized.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-bromo-5-chloro-6-methoxypyrimidine derivatives. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

A study found that certain derivatives demonstrated significant inhibition of cell proliferation, with IC values comparable to established chemotherapeutic agents like Dasatinib .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been documented. Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

- Tested Microorganisms :

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Research indicated that some derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 µmol/L against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

| Microorganism | MIC (µmol/L) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.62 | Effective |

| Escherichia coli | 25.00 | Moderate |

| Candida albicans | 30.00 | Effective |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, derivatives of this pyrimidine compound have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, specifically COX-2.

- A study reported IC values for COX-2 inhibition comparable to celecoxib, a standard anti-inflammatory drug .

Case Study 1: Anticancer Evaluation

A comprehensive evaluation was conducted on a series of bromopyrimidine analogs, including the compound , focusing on their cytotoxic effects against various cancer cell lines using MTT assays. The findings indicated that compounds with specific substituents exhibited enhanced potency compared to others, suggesting structure-activity relationships that could guide future drug development .

Case Study 2: Antimicrobial Screening

In another study, a series of pyrimidine derivatives were screened for antimicrobial activity against clinical isolates of MRSA and other pathogens. The results showed promising activity for certain compounds, leading to further investigation into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and specificity towards these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Bromo-5-chloro-6-methoxypyrimidine with structurally related pyrimidine derivatives:

Spectroscopic and Physicochemical Properties

- Spectroscopy: IR and NMR studies on 2-amino-4-methoxy-6-methylpyrimidine () reveal that electron-withdrawing groups (Br, Cl) in the target compound downfield-shift aromatic proton signals, while methoxy groups shield adjacent carbons .

- Melting Points: Halogenated pyrimidines generally have higher melting points than non-halogenated analogs. For example, 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K , whereas the target compound’s melting point is expected to be higher due to bromine’s larger atomic radius.

Research Findings and Key Insights

- Crystal Engineering : 4,6-Dichloro-5-methoxypyrimidine forms 3D frameworks via Cl···N interactions (3.094–3.100 Å), whereas bromine in the target compound may enable Br···O/N interactions, altering supramolecular architectures .

- Synthetic Pathways : highlights that substituting chlorine with mercapto groups in pyrimidines requires harsh conditions (e.g., KSH), suggesting similar challenges for modifying the target compound .

- Spectroscopic Comparisons: DFT studies on 2-amino-5-bromo-6-methyl-4-pyrimidinol () indicate that bromine increases electron density on the ring, enhancing electrophilic substitution rates compared to chlorine .

Biological Activity

4-Bromo-5-chloro-6-methoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidine derivatives that exhibit various pharmacological effects, including antibacterial and antimalarial activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Structure and Properties

The molecular formula of this compound is CHBrClNO. The presence of bromine and chlorine substituents on the pyrimidine ring contributes to its unique biological properties.

Research indicates that this compound may act through inhibition of specific kinases involved in cellular signaling pathways. For instance, studies have shown that similar pyrimidine derivatives can inhibit Plasmodium falciparum kinases, which are crucial for the survival of malaria parasites .

Antimicrobial Activity

A significant area of interest for this compound is its antibacterial properties. In vitro studies have demonstrated that compounds with similar structures can exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, a study highlighted that certain pyrimidine derivatives showed minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics like tetracycline and ciprofloxacin .

| Compound | Anti-MRSA Activity (MIC: μg/mL) |

|---|---|

| This compound | TBD |

| Tetracycline | 0.5 |

| Ciprofloxacin | 8 |

Antimalarial Activity

In addition to its antibacterial effects, this compound has been investigated for its antimalarial potential. Similar compounds have demonstrated the ability to inhibit the growth of Plasmodium falciparum in vitro, with some showing IC values in the nanomolar range . The structural modifications on the pyrimidine ring appear to play a crucial role in enhancing the potency against malaria parasites.

Case Studies

- Antibacterial Efficacy : A study conducted on various substituted pyrimidines indicated that those with halogen substitutions exhibited enhanced antibacterial activity against MRSA strains. The structure-activity relationship (SAR) analysis suggested that the presence of halogens at specific positions on the ring contributed to increased potency .

- Antimalarial Studies : In another investigation, several pyrimidine derivatives were screened for their ability to inhibit PfGSK3 and PfPK6, two kinases implicated in malaria pathogenesis. Compounds similar to this compound showed promising results, indicating potential as dual inhibitors .

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of new pharmacological agents. A study involving a related compound demonstrated no significant toxic effects after prolonged exposure in animal models, suggesting a favorable safety margin for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.